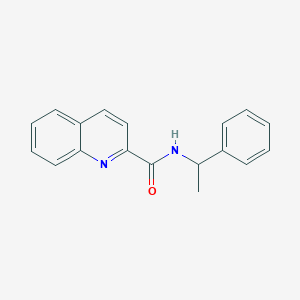

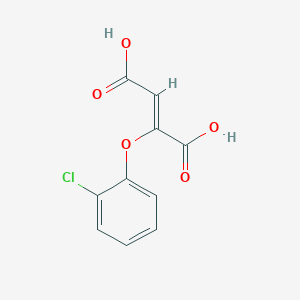

2-(2-Chlorophenoxy)-2-butenedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Chlorophenoxy)-2-butenedioic acid, also known as Chlorophenoxyisobutyric acid (CPIB), is a synthetic plant growth regulator that has been extensively used in agricultural practices. CPIB is a white crystalline powder that is soluble in water and organic solvents. It is widely used to control the growth of plants, increase crop yield, and improve the quality of fruits and vegetables.

Mecanismo De Acción

CPIB acts as an inhibitor of auxin transport in plants. Auxins are transported from the shoot to the root through the phloem, and CPIB disrupts this transport by inhibiting the activity of PIN proteins, which are responsible for the transport of auxins. As a result, CPIB inhibits cell division and elongation, leading to stunted growth of the plant.

Biochemical and Physiological Effects

CPIB has been shown to have a number of biochemical and physiological effects on plants. It inhibits the activity of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose, a major component of plant cell walls. CPIB also inhibits the activity of peroxidases, which are involved in the synthesis of lignin, another major component of plant cell walls. As a result, CPIB reduces the strength and rigidity of plant cell walls, leading to stunted growth of the plant.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPIB is a useful tool for studying plant growth and development in the laboratory. It is relatively easy to use and has a well-established mechanism of action. However, there are some limitations to its use. CPIB is toxic to some plant species, and its effects can vary depending on the concentration and duration of exposure. In addition, CPIB can interfere with other plant growth regulators, making it difficult to interpret the results of experiments.

Direcciones Futuras

There are several future directions for research on CPIB. One area of interest is the development of new synthetic analogs of CPIB that have improved efficacy and specificity. Another area of interest is the use of CPIB in combination with other plant growth regulators to achieve synergistic effects. Additionally, further research is needed to understand the molecular mechanisms underlying the effects of CPIB on plant growth and development.

Métodos De Síntesis

CPIB can be synthesized through a multi-step process involving the reaction of 2-chlorophenol with isobutyric anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then treated with potassium hydroxide to obtain CPIB. The synthesis process is relatively simple and can be easily scaled up for industrial production.

Aplicaciones Científicas De Investigación

CPIB has been extensively used in scientific research to study plant growth and development. It has been shown to inhibit the growth of various plants by interfering with cell division and elongation. CPIB has also been used to study the role of auxins, a class of plant hormones that regulate plant growth and development. CPIB has been used to investigate the effects of auxin on root development and to study the mechanisms underlying the regulation of gene expression in plants.

Propiedades

Fórmula molecular |

C10H7ClO5 |

|---|---|

Peso molecular |

242.61 g/mol |

Nombre IUPAC |

(Z)-2-(2-chlorophenoxy)but-2-enedioic acid |

InChI |

InChI=1S/C10H7ClO5/c11-6-3-1-2-4-7(6)16-8(10(14)15)5-9(12)13/h1-5H,(H,12,13)(H,14,15)/b8-5- |

Clave InChI |

PGNXFAPJRFCCPP-YVMONPNESA-N |

SMILES isomérico |

C1=CC=C(C(=C1)O/C(=C\C(=O)O)/C(=O)O)Cl |

SMILES |

C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |

SMILES canónico |

C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-Anilino-2-oxoethyl)sulfanyl]methyl}benzoic acid](/img/structure/B300239.png)

![4-tert-butyl-N-{3-[(4-tert-butylbenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B300242.png)

![N-benzyl-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300244.png)

![N-(4-chlorophenyl)-2-[(ethylsulfonyl)-4-methoxyanilino]acetamide](/img/structure/B300245.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(dipropylamino)sulfonyl]benzamide](/img/structure/B300247.png)

![4-Fluorobenzyl 2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl sulfide](/img/structure/B300253.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B300267.png)